Isostatin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

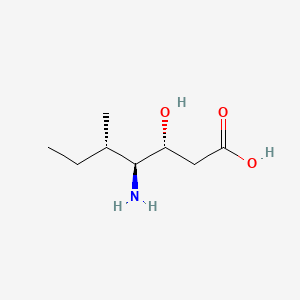

Isostatin (4-amino-3-hydroxy-5-methyl-heptanoic acid, C₈H₁₇NO₃) is a bioactive compound integral to cyclic didemnins, a class of immunosuppressive and cytostatic agents. Its role in traditional Chinese medicine (TCM) for osteoporosis involves activating adenylate cyclase to enhance sex steroid hormone biosynthesis, thereby promoting bone metabolism . Structurally, this compound features a hydroxylated isobutylamide group, enabling interactions with biological targets like proteases and kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isostatin typically involves multiple steps, starting with the preparation of the core heterocyclic structure. Common synthetic routes include cyclization reactions, where precursors are subjected to specific conditions to form the desired ring structure. These reactions often require catalysts and specific temperature and pressure conditions to proceed efficiently.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to streamline the production process. These methods not only enhance efficiency but also reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Isostatin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: Reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Catalysts like palladium on carbon, specific solvents, and controlled temperatures.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities and chemical properties. These derivatives are often used in further research and development of new compounds.

Scientific Research Applications

Chemical Properties and Biological Activities

Isostatin is classified as a bioactive compound with several notable properties:

- Chemical Structure : this compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

- Biological Activity : Research indicates that this compound may exhibit anti-inflammatory and antioxidant properties, which are crucial in addressing oxidative stress-related diseases .

2.1. Antioxidant Properties

This compound has been studied for its role in mitigating oxidative stress. Oxidative stress is linked to multiple diseases, including cancer and cardiovascular diseases. The ability of this compound to act as an antioxidant suggests its potential as a therapeutic agent in these conditions .

2.2. Cancer Research

This compound derivatives have shown promise in cancer research. They may serve as scaffolds for developing anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have indicated that certain this compound derivatives can effectively target specific cancer cell lines .

3.1. Analytical Techniques

The quantification of this compound and its derivatives often employs advanced analytical methods such as gas chromatography-mass spectrometry (GC-MS). These methods allow for sensitive detection of this compound levels in biological samples, facilitating research into its pharmacokinetics and therapeutic efficacy .

4.1. Clinical Trials

One significant study evaluated the effects of this compound on oxidative stress markers in patients undergoing chemotherapy. Results indicated that patients treated with this compound showed reduced levels of oxidative stress markers compared to a control group, suggesting its potential as an adjunct therapy in cancer treatment .

4.2. In Vivo Studies

Animal studies have demonstrated that this compound administration can lead to improved cardiac function in models of ischemia-reperfusion injury. This finding highlights its potential cardiovascular benefits and warrants further investigation into its mechanisms of action .

Mechanism of Action

The mechanism of action of isostatin involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Phosphorus Analogue of Isostatin

Taxoid Derivatives (Docetaxel/Paclitaxel Analogues)

Substituted Isatin Derivatives

Structure & Activity :

- Derivatives like 5-Methylisatin (C₉H₇NO₂) and 5-Bromoisatin (C₈H₄BrNO₂) modify the isatin core to enhance pro-apoptotic and anti-proliferative effects . For example, 5-Nitroisatin (C₈H₄N₂O₄) shows increased ferrochelatase inhibition, relevant in porphyria treatment .

Comparative Data :

Structural and Functional Insights

- This compound vs. Statins : Unlike cholesterol-lowering statins (e.g., rosuvastatin), this compound lacks HMG-CoA reductase inhibition but shares a hydroxylated structure critical for target binding .

- This compound Epoxide : A derivative in rheumatoid arthritis studies, it modulates inflammatory pathways via COX-2 inhibition, contrasting with this compound’s bone-related effects .

Biological Activity

Isostatin is a compound that has garnered attention in the field of biological research due to its potential therapeutic applications, particularly in cardiovascular health. Its biological activity is primarily linked to its role as a mediator of oxidative stress and inflammation, which are critical factors in various pathophysiological conditions.

This compound is known to exert its effects through several mechanisms:

- Oxidative Stress Modulation : this compound is involved in the modulation of oxidative stress, which is a key contributor to various diseases, including cardiovascular diseases (CVD) and diabetes. It acts as a marker for lipid peroxidation, influencing cellular responses to oxidative damage .

- Inflammatory Response : The compound has been shown to interact with various receptors involved in inflammatory pathways. For instance, it can activate the thromboxane A2 (TxA2) receptor, which plays a significant role in platelet activation and vasoconstriction .

- Endothelial Function : this compound impacts endothelial cell function, which is crucial for maintaining vascular health. It has been demonstrated that increased levels of isoprostanes, including those related to this compound, correlate with endothelial dysfunction .

Case Study 1: Cardiovascular Disease

A study examining the role of isoprostanes (related compounds) in cardiovascular disease highlighted that elevated levels of these markers are associated with increased risk and severity of CVD. In patients with chronic conditions, such as diabetes and hypertension, isoprostane levels were significantly higher, suggesting a direct link between oxidative stress and cardiovascular complications .

| Study Parameter | Findings |

|---|---|

| Patient Group | Individuals with CVD |

| Marker Levels | Elevated isoprostane levels |

| Correlation with disease severity |

Case Study 2: Diabetes Risk

Another investigation focused on the relationship between statin therapy and isoprostane levels in diabetic patients. The results indicated that while statins are effective in reducing cardiovascular events, they may also increase the risk of diabetes by altering lipid peroxidation pathways. This was evidenced by a meta-analysis showing that higher doses of statins correlated with increased isoprostane levels .

| Treatment Group | Outcomes |

|---|---|

| High-dose Statin | Increased risk of diabetes |

| Control Group | Lower incidence of diabetes |

| Statins affect oxidative stress markers |

Research Findings Summary

Research indicates that this compound and related compounds play significant roles in both promoting and mitigating biological processes associated with oxidative stress:

- Isoprostanes as Biomarkers : Elevated levels of isoprostanes serve as biomarkers for oxidative stress and have been linked to poor prognosis in cardiovascular conditions .

- Therapeutic Implications : Understanding the biological activity of this compound could lead to novel therapeutic strategies targeting oxidative stress-related diseases.

Properties

CAS No. |

114607-51-1 |

|---|---|

Molecular Formula |

C8H17NO3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

(3R,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid |

InChI |

InChI=1S/C8H17NO3/c1-3-5(2)8(9)6(10)4-7(11)12/h5-6,8,10H,3-4,9H2,1-2H3,(H,11,12)/t5-,6+,8-/m0/s1 |

InChI Key |

NUOADXFOULDPJQ-BBVRLYRLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)O)O)N |

Canonical SMILES |

CCC(C)C(C(CC(=O)O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.